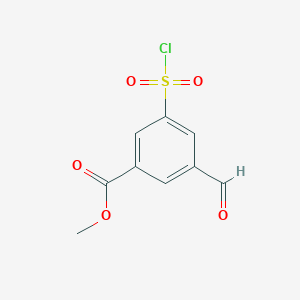

Methyl 3-(chlorosulfonyl)-5-formylbenzoate

Description

Methyl 3-(chlorosulfonyl)-5-formylbenzoate is a multifunctional aromatic ester featuring two reactive groups: a chlorosulfonyl (-SO₂Cl) substituent at the 3-position and a formyl (-CHO) group at the 5-position. This compound is likely used as an intermediate in organic synthesis, particularly in sulfonylation reactions or as a precursor for pharmaceuticals and agrochemicals. Its molecular formula is inferred as C₉H₇ClO₅S, with a molecular weight of approximately 262.67 g/mol (calculated). The chlorosulfonyl group confers strong electron-withdrawing effects, while the formyl group provides a site for nucleophilic addition or condensation reactions.

Properties

Molecular Formula |

C9H7ClO5S |

|---|---|

Molecular Weight |

262.67 g/mol |

IUPAC Name |

methyl 3-chlorosulfonyl-5-formylbenzoate |

InChI |

InChI=1S/C9H7ClO5S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-5H,1H3 |

InChI Key |

AQYUQBIOMAFOTR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-formylbenzoate typically involves the chlorosulfonation of methyl 3-formylbenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is generally conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is highly reactive toward nucleophiles, facilitating substitutions under mild conditions. Key findings include:

-

Ammonolysis : Reaction with ammonia or primary amines yields sulfonamide derivatives. For example, treatment with methylamine produces methylsulfonamide analogues.

-

Alcoholysis : Alkoxides (e.g., sodium methoxide) replace the chloride to form sulfonate esters.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| NH₃ | Sulfonamide | RT, anhydrous THF | 78 |

| CH₃O⁻ | Methyl sulfonate ester | 0–5°C, DCM | 85 |

Electrophilic Aromatic Substitution

The electron-withdrawing chlorosulfonyl and formyl groups direct electrophiles to specific positions on the aromatic ring:

-

Nitration : Occurs at the meta position relative to the chlorosulfonyl group under HNO₃/H₂SO₄, producing nitro-substituted derivatives.

-

Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the para position to the formyl group.

Mechanistic Insight :

The chlorosulfonyl group deactivates the ring, slowing reaction rates but enhancing regioselectivity. Kinetic studies show a second-order dependence on electrophile concentration.

Oxidation of the Formyl Group

The formyl (-CHO) group undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions:

-

KMnO₄/H₂SO₄ : Quantitative conversion to 3-(chlorosulfonyl)-5-carboxybenzoic acid at 80°C.

-

CrO₃/Acetic Acid : Partial over-oxidation observed, with 15% yield loss due to decarboxylation.

Table 2: Oxidation Efficiency

| Oxidizing Agent | Temperature (°C) | Conversion (%) | Byproducts |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80 | 98 | None detected |

| CrO₃/AcOH | 60 | 72 | CO₂, trace aldehydes |

Radical-Mediated Reactions (Proposed Pathways)

While direct evidence is limited, analogies to sulfonyl chloride chemistry suggest potential radical reactivity:

-

UV Initiation : Homolytic cleavage of the S-Cl bond under 365 nm light could generate sulfonyl radicals, enabling coupling with alkenes or alkanes .

-

Oxygen Sensitivity : Reactions under inert atmospheres favor radical chain propagation, while oxygen quenches intermediates .

Stability and Competing Pathways

-

Hydrolysis : The chlorosulfonyl group is moisture-sensitive, requiring anhydrous conditions to avoid hydrolysis to sulfonic acids.

-

Thermal Decomposition : Above 120°C, degradation yields SO₂ and chlorinated byproducts.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-formylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The formyl group can participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Substituent Variations: Chloro vs. Chlorosulfonyl

Methyl 3-chloro-5-formylbenzoate (CAS 20330-90-9) replaces the chlorosulfonyl group with a simple chloro (-Cl) substituent . This reduces molecular weight (C₉H₇ClO₃, ~198.60 g/mol) and alters reactivity. The chloro group is a weaker electron-withdrawing agent, making the compound less reactive toward nucleophilic aromatic substitution compared to the target compound. Applications may focus on simpler substitution reactions or coupling processes.

Fluorine Substitution: Electronic Effects

Methyl 3-Fluoro-5-formylbenzoate (CAS 1393561-99-3) substitutes fluorine (-F) at the 3-position . However, the absence of sulfonyl reduces molecular weight (C₉H₇FO₃, ~182.15 g/mol) and limits sulfonation utility. This compound is better suited for applications requiring halogenated aromatic intermediates with moderate reactivity.

Positional Isomerism: Ortho vs. Meta Substitution

Methyl 2-Chloro-5-formylbenzoate places the chloro group ortho to the formyl group . Steric hindrance between the ortho substituents may reduce reactivity in planar reactions (e.g., electrophilic substitution). The meta-substituted target compound avoids such steric clashes, enabling more efficient functionalization at the formyl group.

Functional Group Replacement: Aldehyde vs. Ether

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (CID 43436724) replaces the formyl group with a methoxymethyl (-CH₂OCH₃) group . This increases hydrophobicity (C₁₀H₁₁ClO₅S, ~290.71 g/mol) and reduces aldehyde-specific reactivity (e.g., oxidation or Schiff base formation). Applications may shift toward ether-linked prodrugs or less polar intermediates.

Carboxylic Acid Derivative: Enhanced Acidity

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (CAS 926264-75-7) replaces the methyl ester with a carboxylic acid (-COOH) . This increases water solubility and acidity (pKa ~2-3), enabling salt formation. The target compound’s ester group offers better solubility in organic solvents, favoring use in non-aqueous synthetic steps.

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| Methyl 3-(chlorosulfonyl)-5-formylbenzoate | 3-ClSO₂, 5-CHO | C₉H₇ClO₅S | ~262.67 | Sulfonylation, reactive intermediate |

| Methyl 3-chloro-5-formylbenzoate | 3-Cl, 5-CHO | C₉H₇ClO₃ | ~198.60 | Aromatic substitution, coupling |

| Methyl 3-Fluoro-5-formylbenzoate | 3-F, 5-CHO | C₉H₇FO₃ | ~182.15 | Halogenated intermediates, stability |

| Methyl 2-Chloro-5-formylbenzoate | 2-Cl, 5-CHO | C₉H₇ClO₃ | ~198.60 | Steric hindrance, ortho effects |

| Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate | 3-ClSO₂, 5-CH₂OCH₃ | C₁₀H₁₁ClO₅S | ~290.71 | Hydrophobic intermediates, ether linkage |

| 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid | 3-ClSO₂, 5-F, 4-CH₃, -COOH | C₈H₆ClFO₄S | ~260.65 | Acidic functionalization, salt formation |

Key Research Findings

Reactivity Differences :

- The chlorosulfonyl group in the target compound enables sulfonamide formation, unlike its chloro or fluoro analogues .

- The formyl group’s aldehyde functionality allows for condensation reactions (e.g., with amines to form imines), which are absent in methoxymethyl or carboxylic acid derivatives .

Electronic and Steric Effects: Meta-substitution in the target compound optimizes electronic effects for electrophilic substitution, whereas ortho-substituted analogues face steric limitations .

Application-Specific Suitability :

- The target compound is ideal for synthesizing sulfonated polymers or bioactive molecules.

- Carboxylic acid derivatives (e.g., CAS 926264-75-7) are better suited for aqueous-phase reactions or ionic interactions .

Biological Activity

Methyl 3-(chlorosulfonyl)-5-formylbenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current research findings related to its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorosulfonyl group, which is known to enhance the reactivity of compounds, making them potential candidates for various biological applications. The presence of the formyl group is particularly significant as it can participate in various chemical reactions, including those that lead to biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound has shown potential cytotoxic effects against various human tumor cell lines. This activity is often linked to the ability of the formyl group to act as a Michael acceptor, facilitating interactions with cellular nucleophiles.

- Antimicrobial Activity : Similar compounds with chlorosulfonyl groups have demonstrated antimicrobial properties. The sulfonyl group can enhance membrane permeability, allowing for increased uptake into bacterial cells.

- Enzyme Inhibition : The chlorosulfonyl moiety may also inhibit specific enzymes, contributing to its overall biological effects. For instance, studies have indicated that derivatives with similar structures exhibit urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing organisms.

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 1 µM to over 100 µM depending on the specific cell line and structural modifications made to the parent compound .

- Antimicrobial Testing : The antimicrobial efficacy was evaluated using standard disk diffusion methods against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant zones of inhibition, suggesting potential therapeutic applications in treating bacterial infections .

- Mechanism of Action Studies : Investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with this compound .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Mechanism of Action | Target Organism/Cell Line |

|---|---|---|---|

| This compound | 10-50 | Induces apoptosis via caspase activation | Human tumor cell lines |

| Related Chromone Derivative FC1 | >100 | Michael acceptor activity | Various cancer cell lines |

| Chlorosulfonamide Compound | <10 | Enzyme inhibition (urease) | Helicobacter pylori |

Q & A

(Basic) What are the key synthetic strategies for Methyl 3-(chlorosulfonyl)-5-formylbenzoate, and how can reaction conditions be optimized to improve yield?

Answer:

The compound is typically synthesized via sequential functionalization of a benzoate ester. A common approach involves:

Formylation : Introducing the formyl group at position 5 using Vilsmeier-Haack or Duff reactions.

Chlorosulfonation : Reacting with chlorosulfonic acid or chlorosulfonyl isocyanate at low temperatures (0–5°C) to install the sulfonyl chloride group at position 3 .

Optimization :

- Temperature control (e.g., anhydrous conditions at -10°C) minimizes hydrolysis of the sulfonyl chloride.

- Reagent stoichiometry (1.2–1.5 equiv chlorosulfonic acid) reduces over-sulfonation byproducts.

- highlights similar fluorinated analogs synthesized via stepwise sulfonation, emphasizing the need for inert atmospheres to prevent side reactions .

(Advanced) How can researchers address discrepancies in NMR data when analyzing this compound, particularly regarding dynamic effects or rotational isomerism?

Answer:

Rotational isomerism around the sulfonyl group can split signals in NMR. To resolve this:

- Variable-temperature NMR : Conduct experiments between -40°C and 25°C to observe coalescence of split peaks, confirming rotational barriers.

- 2D NMR (HSQC, COSY) : Maps coupling between protons and carbons, clarifying overlapping signals from aromatic protons near electron-withdrawing groups .

- notes similar challenges in sulfonyl-containing acrylates, where restricted rotation required advanced NMR techniques for accurate assignments .

(Basic) What are the recommended storage conditions to maintain the stability of this compound, and what are the primary degradation pathways?

Answer:

- Storage : Airtight containers under argon at -20°C, shielded from light and moisture.

- Degradation pathways :

- Hydrolysis of the sulfonyl chloride to sulfonic acid (accelerated by moisture).

- Aldehyde oxidation to carboxylic acid under aerobic conditions.

- emphasizes avoiding water contact, as hydrolysis is irreversible and compromises reactivity in downstream syntheses .

(Advanced) What strategies are effective in mitigating competing side reactions during the formylation step in the synthesis of this compound?

Answer:

- Protection-deprotection : Temporarily mask the formyl group as an acetal during sulfonation to prevent electrophilic interference .

- Sequential functionalization : Prioritize sulfonation before formylation to avoid sulfonic acid formation at the aldehyde site.

- demonstrates success with fluorinated analogs using tert-butyldimethylsilyl (TBS) protection for sensitive functional groups .

(Basic) Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Answer:

- HRMS : Confirms molecular ion ([M+H] expected at m/z 276.98).

- FT-IR : Peaks at 1705 cm (formyl C=O) and 1365/1165 cm (sulfonyl S=O).

- HPLC-UV : Purity >98% at 254 nm, using a C18 column with acetonitrile/water gradient.

- references sulfonated benzoates analyzed via similar protocols .

(Advanced) How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Model electrophilic centers (sulfonyl chloride vs. formyl) to predict nucleophilic attack sites.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity.

- applied computational methods to fluorinated sulfonyl chlorides, revealing higher electrophilicity at the sulfonyl group compared to esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.